molecular formula C16H18N2O B1319638 4-Amino-N-mesitylbenzamide CAS No. 790-54-5

4-Amino-N-mesitylbenzamide

Cat. No.: B1319638
CAS No.: 790-54-5
M. Wt: 254.33 g/mol
InChI Key: NIJCLVXGKIJXKB-UHFFFAOYSA-N
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Description

4-Amino-N-mesitylbenzamide is a chemical compound with the molecular formula C16H18N2O and a molecular weight of 254.33 . It is used as a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 254.33 .

Scientific Research Applications

Anticonvulsant Activity

4-Amino-N-mesitylbenzamide and its derivatives have been extensively studied for their anticonvulsant properties. A series of 4-aminobenzamides, including derivatives of primary and secondary amines, were evaluated for anticonvulsant effects in mice. These compounds showed efficacy against seizures induced by electroshock and pentylenetetrazole (metrazole) and in the rotorod assay for neurologic deficit. Notably, d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, a compound with a second aromatic ring, displayed a high level of activity, with an anti-maximal electroshock seizure (MES) ED50 of 18.02 mg/kg in mice and a protective index (PI) of 9.5, favorably comparing to phenobarbital and phenytoin in similar assays (Clark et al., 1984).

Neurotoxicological Properties

A study on 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) revealed its significant anti-MES activity and low neurotoxicity, indicating potential for future pharmacological development. The study reported ED50 and TD50 values for 4-AEPB in mice, with a protective index indicating safety margin. This research contributes to understanding the anticonvulsant properties of 4-aminobenzamide derivatives (Diouf et al., 1997).

Anticancer and Antibacterial Activities

Novel 2-amino-4-phenylthiazole derivatives containing amide moiety, structurally related to this compound, were synthesized and evaluated for anticancer and antibacterial activities. These compounds showed potent activities against various cancer cell lines, with some derivatives exhibiting moderate antibacterial activity. This research highlights the potential of this compound analogs in developing new anticancer and antibacterial agents (Zhang et al., 2017).

Antioxidant Activity

Amino-substituted benzamide derivatives, including those related to this compound, have shown potential as powerful antioxidants. Electrochemical studies on these derivatives provide insights into their free radical scavenging activity. This research contributes to understanding the antioxidant properties of amino-substituted benzamides and their potential therapeutic applications (Jovanović et al., 2020).

Antiarrhythmic Agents

Compounds structurally related to this compound have been synthesized and evaluated as potential antiarrhythmic agents. These compounds demonstrated activity in prolonging the effective refractory period of isolated rabbit atria and showed prophylactic activity against ouabain-induced arrhythmias, indicating their potential use in treating cardiac arrhythmias (Yung et al., 1972).

Safety and Hazards

The safety data sheet for 4-Amino-N-mesitylbenzamide indicates that it should be handled with care to avoid contact with skin and eyes, and to prevent ingestion and inhalation . It is classified under the GHS07 hazard pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

4-amino-N-(2,4,6-trimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-4-6-14(17)7-5-13/h4-9H,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJCLVXGKIJXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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